molecular formula C25H22N4O8 B1424937 Fmoc-d-dab(dnp)-oh CAS No. 1263047-25-1

Fmoc-d-dab(dnp)-oh

Cat. No. B1424937
M. Wt: 506.5 g/mol
InChI Key: HBHWAVNNODKLBE-JOCHJYFZSA-N
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Description

“Fmoc” stands for fluorenylmethyloxycarbonyl, a group commonly used in peptide synthesis. The Fmoc group is a protective group for amines, particularly in the synthesis of peptides . It’s removed under basic conditions, often using piperidine .


Synthesis Analysis

The Fmoc group can be added to amines using Fmoc-Cl or Fmoc-OSu in the presence of a base . The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent .


Molecular Structure Analysis

The Fmoc group consists of a fluorene group (a three-ring aromatic system) attached to a carbamate functionality . The exact structure of “Fmoc-d-dab(dnp)-oh” would depend on the structure of the “d-dab(dnp)” part of the molecule.


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is typically removed (deprotected) under basic conditions before the next amino acid is added . This deprotection is usually done with 20% piperidine in DMF .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-d-dab(dnp)-oh” would depend on the exact structure of the molecule. In general, Fmoc-protected amino acids are solid and stable under acidic conditions but sensitive to bases .

Scientific Research Applications

Peptide Synthesis and Modification

  • Fmoc-Dab(Mtt)-OH, a commercially available orthogonally protected amino acid building block, has shown poor coupling efficiency during solid-phase peptide synthesis (SPPS). This compound undergoes rapid lactamization under various conditions, presenting a challenge in peptide synthesis. An alternative coupling reagent, DEPBT, can be used for complete incorporation, though it requires a multi-time and preincubation-free protocol. This highlights the need for selecting appropriate orthogonal protecting groups in peptide synthesis (Pak-Lun Lam, Yue Wu, & Ka‐Leung Wong, 2022).

Nanotechnology in Biomedical Materials

  • The fluorenylmethyloxycarbonyl (Fmoc) group, to which Fmoc-d-dab(dnp)-oh is related, is used in peptide- and amino-acid-based nanotechnology. For instance, Fmoc-decorated self-assembling building blocks have been used for antibacterial and anti-inflammatory purposes, showing potential in developing biomedical materials. Such applications include inhibiting bacterial growth and viability without impacting mammalian cell lines or the mechanical and optical properties of the materials (L. Schnaider et al., 2019).

Hydrogel Formation and Characterization

  • N-Terminally Fmoc protected amino acids, similar to Fmoc-d-dab(dnp)-oh, have been shown to form efficient, stable, and transparent hydrogels. These hydrogels can be used for stabilizing fluorescent few-atom silver nanoclusters, demonstrating the potential of Fmoc-protected amino acids in creating advanced materials with unique properties like fluorescence and stability (Subhasish Roy & A. Banerjee, 2011).

Saturation Mutagenesis

  • In the context of oligonucleotide libraries, 9-fluorenylmethoxycarbonyl (Fmoc) has been used in conjunction with other protecting groups to assemble variants containing wild-type and mutant codons. This application illustrates the potential of Fmoc in genetic engineering and molecular biology, particularly in techniques like saturation mutagenesis (P. Gaytán et al., 2009).

Supramolecular Gels and Antimicrobial Activity

  • Supramolecular hydrogels based on Fmoc-functionalized amino acids, which are related to Fmoc-d-dab(dnp)-oh, are used in the biomedical field due to their biocompatible and biodegradable properties. Studies have investigated the antimicrobial activity of such gels, particularly when combined with colloidal and ionic silver, highlighting their potential in medical applications (Alexandra Croitoriu et al., 2021).

Synthesis of Orthogonally Protected Amino Acids

  • The synthesis of orthogonally protected Fmoc-Dap/Dab has been described, starting from Fmoc-Asp/Glu. This process involves steps like Curtius rearrangement and hydrolysis, underlining the chemical versatility and applications of Fmoc-protected amino acids in synthesis (R. R. Rao, S. Tantry, & V. V. Babu, 2006).

Safety And Hazards

The safety and hazards of “Fmoc-d-dab(dnp)-oh” would depend on the exact structure of the molecule. In general, care should be taken when handling Fmoc-protected amino acids, as they could potentially be irritants or harmful if ingested or inhaled .

Future Directions

The use of Fmoc-protected amino acids is a well-established method in peptide synthesis. Future research may focus on developing new protective groups or improving the methods for peptide synthesis .

properties

IUPAC Name

(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWAVNNODKLBE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-dab(dnp)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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